molecular formula C14H11N3O4S B2696886 1-(4-methyl-3-nitrobenzenesulfonyl)-1H-1,3-benzodiazole CAS No. 92164-84-6

1-(4-methyl-3-nitrobenzenesulfonyl)-1H-1,3-benzodiazole

Cat. No.: B2696886
CAS No.: 92164-84-6
M. Wt: 317.32
InChI Key: FUSPCTIPVUPKAW-UHFFFAOYSA-N
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Description

1-(4-methyl-3-nitrobenzenesulfonyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad spectrum of biological activities. This particular compound is characterized by the presence of a sulfonyl group attached to the benzimidazole ring, which is further substituted with a 4-methyl-3-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methyl-3-nitrobenzenesulfonyl)-1H-1,3-benzodiazole typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with benzimidazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methyl-3-nitrobenzenesulfonyl)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the sulfonyl group.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 1-(4-Amino-3-methylphenyl)sulfonylbenzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

    Oxidation: 1-(4-Carboxy-3-nitrophenyl)sulfonylbenzimidazole.

Scientific Research Applications

1-(4-methyl-3-nitrobenzenesulfonyl)-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-methyl-3-nitrobenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)sulfonylbenzimidazole: Lacks the nitro group, which may result in different biological activities.

    1-(4-Nitrophenyl)sulfonylbenzimidazole: Lacks the methyl group, which may affect its chemical reactivity and biological properties.

    1-(4-Methyl-3-nitrophenyl)sulfonylimidazole: Contains an imidazole ring instead of a benzimidazole ring, which may lead to different chemical and biological properties.

Uniqueness

1-(4-methyl-3-nitrobenzenesulfonyl)-1H-1,3-benzodiazole is unique due to the presence of both the nitro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activities

Properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-10-6-7-11(8-14(10)17(18)19)22(20,21)16-9-15-12-4-2-3-5-13(12)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSPCTIPVUPKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647369
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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